molecular formula C10H16ClN B13938694 5-Isopropyl-2-methylbenzenamine hydrochloride

5-Isopropyl-2-methylbenzenamine hydrochloride

Cat. No.: B13938694
M. Wt: 185.69 g/mol
InChI Key: IUJPLOUUOZHEFE-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylbenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amine group attached to a benzene ring, which is further substituted with isopropyl and methyl groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methylbenzenamine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylbenzenamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropyl-2-methylbenzenamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylbenzenamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-methylbenzenamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

2-methyl-5-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-8(3)10(11)6-9;/h4-7H,11H2,1-3H3;1H

InChI Key

IUJPLOUUOZHEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)N.Cl

Origin of Product

United States

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